molecular formula C27H29N5O3S2 B11615734 2-[(3-morpholin-4-ylpropyl)amino]-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one

2-[(3-morpholin-4-ylpropyl)amino]-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B11615734
M. Wt: 535.7 g/mol
InChI Key: BAXMALQZCBWVCG-QOCHGBHMSA-N
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Description

  • Starting materials: Pyrido[1,2-a]pyrimidin-4-one and 2-phenylethyl isothiocyanate.
  • Reaction conditions: Stirring at room temperature in the presence of a base such as triethylamine.
  • Product: Intermediate with thiazolidinone moiety.
  • Step 3: Addition of Morpholine Ring

    • Starting materials: Intermediate from Step 2 and 3-chloropropylamine.
    • Reaction conditions: Heating under reflux in an appropriate solvent like dichloromethane.
    • Product: Final compound 2-[(3-morpholin-4-ylpropyl)amino]-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one.
  • Industrial Production Methods

    Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

    Preparation Methods

    Synthetic Routes and Reaction Conditions

    The synthesis of 2-[(3-morpholin-4-ylpropyl)amino]-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multi-step organic reactions

    • Step 1: Synthesis of Pyrido[1,2-a]pyrimidin-4-one Core

      • Starting materials: 2-aminopyridine and ethyl acetoacetate.
      • Reaction conditions: Reflux in ethanol with a catalytic amount of acetic acid.
      • Product: Pyrido[1,2-a]pyrimidin-4-one.

    Chemical Reactions Analysis

    Types of Reactions

      Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone moiety, leading to the formation of sulfoxides or sulfones.

      Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

      Substitution: The compound can participate in nucleophilic substitution reactions, especially at the morpholine ring and the thiazolidinone moiety.

    Common Reagents and Conditions

      Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

      Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

      Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

    Major Products Formed

      Oxidation: Sulfoxides or sulfones.

      Reduction: Alcohol derivatives.

      Substitution: Substituted morpholine or thiazolidinone derivatives.

    Scientific Research Applications

    2-[(3-morpholin-4-ylpropyl)amino]-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one has several applications in scientific research:

      Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer, due to its ability to inhibit specific enzymes and signaling pathways involved in tumor growth.

      Pharmacology: It is investigated for its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME) profiles.

      Biology: The compound is used in biological assays to study its effects on cellular processes and pathways.

    Mechanism of Action

    The mechanism of action of 2-[(3-morpholin-4-ylpropyl)amino]-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain kinases, leading to the disruption of signaling pathways that regulate cell proliferation and survival. This inhibition can result in the induction of apoptosis (programmed cell death) in cancer cells.

    Comparison with Similar Compounds

    Similar Compounds

    • **2-[(3-morpholin-4-ylpropyl)amino]-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one shares structural similarities with other pyrido[1,2-a]pyrimidin-4-one derivatives, such as:
      • This compound.
      • This compound.

    Uniqueness

    The uniqueness of this compound lies in its specific combination of functional groups and its potential biological activity. The presence of the morpholine ring, thiazolidinone moiety, and pyrido[1,2-a]pyrimidin-4-one core contributes to its unique chemical properties and potential therapeutic applications.

    Properties

    Molecular Formula

    C27H29N5O3S2

    Molecular Weight

    535.7 g/mol

    IUPAC Name

    (5Z)-5-[[2-(3-morpholin-4-ylpropylamino)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(2-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one

    InChI

    InChI=1S/C27H29N5O3S2/c33-25-21(19-22-26(34)32(27(36)37-22)14-10-20-7-2-1-3-8-20)24(29-23-9-4-5-13-31(23)25)28-11-6-12-30-15-17-35-18-16-30/h1-5,7-9,13,19,28H,6,10-12,14-18H2/b22-19-

    InChI Key

    BAXMALQZCBWVCG-QOCHGBHMSA-N

    Isomeric SMILES

    C1COCCN1CCCNC2=C(C(=O)N3C=CC=CC3=N2)/C=C\4/C(=O)N(C(=S)S4)CCC5=CC=CC=C5

    Canonical SMILES

    C1COCCN1CCCNC2=C(C(=O)N3C=CC=CC3=N2)C=C4C(=O)N(C(=S)S4)CCC5=CC=CC=C5

    Origin of Product

    United States

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